4-Ethyl-1,3-dihydro-2H-indol-2-one

Pharmaceutical Impurity Profiling Analytical Method Validation Forced Degradation Studies

Sourcing the correct 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9) is critical for regulatory compliance in Ropinirole analysis. This specific 4-ethyl oxindole impurity possesses a unique chromatographic retention time and spectral fingerprint essential for accurate identification and quantification. Generic oxindole derivatives cannot guarantee the required mass fragmentation pattern or purity profile, jeopardizing ANDA/DMF submissions. As a characterized reference standard, it is indispensable for method validation (AMV), quality control (QC), and forced degradation studies per ICH guidelines.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 954117-24-9
Cat. No. B131060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,3-dihydro-2H-indol-2-one
CAS954117-24-9
SynonymsRopinirole Impurity C; 
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC1=C2CC(=O)NC2=CC=C1
InChIInChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)
InChIKeySSCHHQOLJQJASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9): Verified Sourcing and Analytical Reference Standard for Oxindole-Based Pharmacopoeial Compliance


4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9), also identified as 4-Ethylindolin-2-one or Ropinirole Impurity C, is an oxindole-class heterocyclic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol [1]. It features a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring, with an ethyl group substituted at the 4-position of the oxindole core [1]. Its experimentally verified melting point is 162–164 °C , and it exhibits limited solubility in chloroform and methanol . It is commercially supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [2]. This compound is explicitly characterized as an impurity of the anti-Parkinsonian drug Ropinirole and is therefore critical for pharmacopoeial compliance and forced degradation studies [2].

Procurement Risk Alert: Why 4-Ethyl-1,3-dihydro-2H-indol-2-one Cannot Be Interchanged with Generic Oxindole Derivatives or Close Analogs


Generic substitution of this compound with other oxindole derivatives or close structural analogs carries significant scientific and regulatory risk. The specific ethyl substitution at the 4-position directly influences the compound's unique chromatographic retention time and spectral fingerprint, which are essential for its identification and quantitation as a process-related impurity in Ropinirole [1]. Even a minor structural variation, such as the replacement of the ethyl group with an ethylenyl group (as seen in 4-ethylenyl-1,3-dihydro-2H-indol-2-one, CAS 120427-93-2), results in a distinct compound with a different CAS registry number and divergent physicochemical properties [2]. The latter is documented as a decomposition product of ropinirole N-oxide and has been investigated for an unrelated application involving transdermal preparation plasticizing [2]. Consequently, sourcing an unverified or generic oxindole derivative cannot guarantee the specific mass fragmentation pattern, retention time, or purity profile required for validated analytical methods, thereby jeopardizing the integrity of impurity profiling, forced degradation studies, and regulatory submissions [1].

Quantitative Differentiation Guide for 4-Ethyl-1,3-dihydro-2H-indol-2-one: Comparative Evidence for Scientific Procurement Decisions


Regulatory Identity and Structure Verification: CAS 954117-24-9 vs. the 4-Ethylenyl Analog (CAS 120427-93-2)

4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9) is a distinct chemical entity from its close analog, 4-ethylenyl-1,3-dihydro-2H-indol-2-one (CAS 120427-93-2). The two compounds differ structurally at the C-4 position (ethyl vs. ethylenyl), resulting in unique CAS numbers and, consequently, discrete analytical signatures (e.g., distinct retention times and mass spectra) [1]. The target compound is explicitly designated as an impurity of Ropinirole, whereas the analog is identified as a decomposition product of ropinirole N-oxide and has been separately patented for use as a plasticizing agent in transdermal drug delivery systems [1].

Pharmaceutical Impurity Profiling Analytical Method Validation Forced Degradation Studies

Defined Physicochemical Identity: Verified Melting Point and Purity for Analytical Reference Standard Qualification

This compound is supplied as a fully characterized reference standard, with a verified melting point of 162–164 °C and provision of detailed analytical characterization data compliant with regulatory guidelines [1]. In contrast, many non-specialty vendors offer this compound with a nominal purity of 95%+ but without the comprehensive Certificates of Analysis (CoA) that include traceable characterization data (e.g., NMR, MS, HPLC) . This is a stark difference from generic research-grade material, where batch-to-batch variability and incomplete characterization introduce significant risk.

Analytical Chemistry Reference Standard Characterization Quality Control

Positional Isomer Differentiation: The 4-Ethyl Substituent and its Role in Oxindole Kinase Inhibitor Scaffolds

The substitution at the C-4 position is a critical determinant of activity for oxindole-based kinase inhibitors. A foundational study from Hoffmann-La Roche demonstrates that modifying the C-4 position of the oxindole core (e.g., substituting with a saturated cyclic moiety designed to mimic the ribofuranoside of ATP) can increase CDK2 inhibitory potency by several orders of magnitude, achieving nanomolar IC50 values against the enzyme and cancer cell lines . While this study does not explicitly test the unsubstituted 4-ethyl compound, it provides class-level evidence that the C-4 position is a high-sensitivity pharmacophore region. Therefore, 4-ethyl-1,3-dihydro-2H-indol-2-one represents a defined, monofunctional C-4-substituted scaffold that is fundamentally distinct from oxindoles with substitution at other positions (e.g., C-3, C-5) or with no substitution at C-4.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Evidence-Backed Application Scenarios for 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9) Procurement


Regulatory-Compliant Impurity Profiling and Method Validation for Ropinirole

The primary and most evidence-backed application for this compound is as a certified reference standard for Ropinirole Impurity C. Its well-defined identity (CAS 954117-24-9) and commercial availability with regulatory-grade characterization data make it essential for developing and validating HPLC or LC-MS methods to monitor and quantify this specific impurity in Ropinirole active pharmaceutical ingredient (API) and finished drug products [1]. This is critical for Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF), and routine quality control (QC) release testing.

Forced Degradation Studies to Establish Ropinirole Stability-Indicating Methods

As a known impurity and structural analog of the Ropinirole core, this compound can be used as a marker in forced degradation (stress) studies of Ropinirole [1]. By using the characterized impurity standard, analytical scientists can confirm that their stability-indicating method is capable of resolving the impurity peak from the main Ropinirole peak and other potential degradants, thereby establishing the specificity and robustness of the method as required by ICH guidelines.

Medicinal Chemistry: C-4 Ethyl Oxindole Scaffold for Kinase Inhibitor Synthesis

This compound serves as a valuable and well-defined starting material or synthetic intermediate for medicinal chemistry programs focused on oxindole-based kinase inhibitors [1]. The presence of the C-4 ethyl group provides a specific, non-interchangeable building block for exploring structure-activity relationships (SAR) around this critical position on the oxindole core. It can be used to synthesize novel libraries of compounds targeting kinases such as CDK2, where C-4 substitution is known to dramatically influence potency and selectivity .

Development of Targeted Metabolite and Impurity Libraries

Given its status as a defined Ropinirole impurity, this compound is a necessary inclusion in commercial or in-house mass spectral libraries used for the rapid identification of unknown peaks in pharmaceutical analysis [1]. Its unique retention time, exact mass, and fragmentation pattern provide a reference point for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) workflows, enabling efficient metabolite identification and impurity tracking during drug development.

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